5-(3,4-dichlorophenyl)-1H-imidazole
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Description
Scientific Research Applications
Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been investigated as potential antibacterial agents, especially against methicillin-resistant Staphylococcus aureus (MRSA). Essential structural features for their biological activity include two aryl rings, the imidazole NH, and a strong electron-withdrawing group or an aldehyde or amino group at C-2 (Antolini et al., 1999).
Certain imidazole derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, show specific activity against anaerobic bacteria and are considered as potential pro-drugs for antibacterial therapy (Dickens et al., 1991).
The compound 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole has been synthesized as the α2-adrenergic agonist medetomidine (Kudzma & Turnbull, 1991).
Imidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. They exhibit high resistance and mixed type inhibition, with significant efficiency in preventing corrosion (Ouakki et al., 2019).
Certain imidazole derivatives have been studied for their antifungal properties, particularly against strains of Trichophyton, Microsporum, Aspergillus, and Candida. Structure-antifungal activity relationships of these compounds have been discussed (Ellis et al., 1964).
Some imidazole compounds have shown potent anti-inflammatory effects mediated by the inhibition of phospholipase A2, suggesting their potential as novel nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQLYDRGTMKLDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702215 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13608-74-7 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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